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Compound of Interest

Compound Name: 2-Hexanol

Cat. No.: B165339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for isomers of 2-hexanol. The information is intended to be a valuable resource for researchers

and professionals in the fields of chemistry, pharmacology, and drug development, where

understanding the energetic properties of molecules is crucial for reaction design, stability

analysis, and understanding intermolecular interactions.

Introduction to Hexanol Isomers
Hexanols are a group of alcohols with the chemical formula C₆H₁₄O. There are 17

constitutional isomers of hexanol, each with the hydroxyl group at a different position or with a

different carbon skeleton branching. These structural variations lead to differences in their

physical and chemical properties, including their thermochemical data. 2-Hexanol itself is a

chiral molecule and exists as a racemic mixture of two enantiomers: (R)-2-hexanol and (S)-2-
hexanol. The subtle differences in the three-dimensional arrangement of atoms in these

isomers can influence their biological activity and metabolic pathways, making their distinct

thermochemical properties of interest.

Thermochemical Data of Hexanol Isomers
The following tables summarize the key thermochemical data for 2-hexanol and a selection of

its isomers. The data has been compiled from various sources, with the National Institute of

Standards and Technology (NIST) Chemistry WebBook being a primary reference. It is
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important to note that a complete experimental dataset for all 17 isomers is not readily

available in the public domain.

Table 1: Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a

compound is formed from its constituent elements in their standard states.
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Compound Formula Phase ΔfH° (kJ/mol) Reference

1-Hexanol C₆H₁₄O liquid -399.9 ± 0.8 [1]

gas -342.3 ± 0.9

2-Hexanol C₆H₁₄O liquid -392.0 ± 0.88

gas -333.5 ± 2.2

3-Hexanol C₆H₁₄O liquid -390.3 ± 0.88

gas -332.8 ± 2.2

2-Methyl-1-

pentanol
C₆H₁₄O liquid -401.5 ± 1.0

gas -346.0 ± 1.1

3-Methyl-1-

pentanol
C₆H₁₄O liquid -402.1 ± 1.0

gas -346.4 ± 1.1

4-Methyl-1-

pentanol
C₆H₁₄O liquid -405.4 ± 1.0

gas -349.8 ± 1.1

2-Methyl-2-

pentanol
C₆H₁₄O liquid -413.3 ± 1.2

gas -356.5 ± 1.3

3-Methyl-2-

pentanol
C₆H₁₄O liquid -398.2 ± 1.1

gas -342.3 ± 1.2

4-Methyl-2-

pentanol
C₆H₁₄O liquid -394.7 ± 0.75 [2]

gas -344.1 ± 2.1 [2]

2,3-Dimethyl-2-

butanol
C₆H₁₄O liquid -411.0 ± 1.5 [3]
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gas -354.6 ± 1.8

3,3-Dimethyl-2-

butanol
C₆H₁₄O liquid -416.7 ± 1.4

gas -361.9 ± 1.5

Note: Specific thermochemical data for the individual enantiomers, (R)-2-hexanol and (S)-2-
hexanol, are not available in the cited sources.

Table 2: Standard Molar Heat Capacity (Cp°)

The standard molar heat capacity is the amount of heat required to raise the temperature of

one mole of a substance by one degree Celsius under constant pressure.

Compound Formula Phase
Cp°
(J/mol·K)

Temperatur
e (K)

Reference

1-Hexanol C₆H₁₄O liquid 240.3 ± 1.2 298.15 [4]

2-Hexanol C₆H₁₄O liquid 256.31 298.15

3-Hexanol C₆H₁₄O liquid 251.0 298.15

2-Methyl-1-

pentanol
C₆H₁₄O liquid 239.7 298.15

3-Methyl-2-

pentanol
C₆H₁₄O liquid 275.9 298.15 [5]

2-Ethyl-1-

butanol
C₆H₁₄O liquid 246.65 298.15 [6]

3,3-Dimethyl-

2-butanol
C₆H₁₄O liquid 242.7 298.15

Table 3: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state

conditions.
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Compound Formula Phase S° (J/mol·K) Reference

1-Hexanol C₆H₁₄O liquid 329.3 ± 1.6 [1]

3,3-Dimethyl-2-

butanol
C₆H₁₄O liquid 298.9 [7]

Experimental Protocols
The determination of thermochemical data for hexanol isomers primarily relies on calorimetric

techniques. The following sections outline the general methodologies used.

The standard enthalpy of formation of organic compounds like hexanols is often determined

indirectly from their enthalpy of combustion.

Experimental Workflow for Combustion Calorimetry
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Sample Preparation Calorimetry Measurement Data Analysis

Weigh Spirit Lamp
with Alcohol

Ignite Alcohol
to Heat Water

Measure Known
Volume of Water

Record Initial
Water Temperature

Record Final
Water Temperature

Weigh Spirit Lamp
After Combustion

Calculate Heat Absorbed
by Water (q = mcΔT)

Calculate Mass of
Alcohol Burned

Calculate Molar
Enthalpy of Combustion

Hexanol Isomers (C₆H₁₄O)

Thermochemical Properties

1-Hexanol

Enthalpy of Formation
(Stability)

Generally more exothermic
(more stable) than branched

Heat Capacity

2-Hexanol 3-Hexanol Branched Isomers

Generally less exothermic
(less stable)

Entropy

Higher entropy due to
more compact structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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